molecular formula C19H24ClNO B6590903 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride CAS No. 1219971-96-6

4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride

Cat. No.: B6590903
CAS No.: 1219971-96-6
M. Wt: 317.9 g/mol
InChI Key: FOUWOEFFKUYTCF-UHFFFAOYSA-N
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Description

4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a base, followed by the introduction of an ethyl group through an alkylation reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and catalytic processes can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory activity.

    Piperine: A natural alkaloid with antioxidant and anticancer properties.

Uniqueness

4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is unique due to its specific biphenyl and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUWOEFFKUYTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219971-96-6
Record name Piperidine, 4-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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